5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Coupling of the Indazole and Thiadiazole Rings: The final step involves coupling the indazole and thiadiazole rings through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biology: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine: Unique due to its specific combination of indazole and thiadiazole rings.
Indazole Derivatives: Compounds with similar indazole structures but different substituents.
Thiadiazole Derivatives: Compounds with similar thiadiazole structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11N5S |
---|---|
Molecular Weight |
257.32 g/mol |
IUPAC Name |
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H11N5S/c13-12-17-16-11(18-12)7-3-4-9-8(5-7)10(15-14-9)6-1-2-6/h3-6H,1-2H2,(H2,13,17)(H,14,15) |
InChI Key |
JVSXNQIGPNCYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=C(C=CC3=NN2)C4=NN=C(S4)N |
Origin of Product |
United States |
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